

Mechanism of action in photochemical reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5- <i>Bis(trifluoromethyl)benzophenone</i>
Cat. No.:	B1329599

[Get Quote](#)

Core Principles of Photochemical Activation

Photochemical reactions are distinct from thermal reactions in that they are initiated by the absorption of light energy (photons).^{[1][2]} This process populates high-energy excited states that are inaccessible through thermal activation, allowing for unique chemical transformations.^[3] The entire process is governed by fundamental laws, including the Grotthuss–Draper law, which states that light must be absorbed for a reaction to occur, and the Stark-Einstein law, which posits that one molecule absorbs one photon in the primary excitation event.^{[3][4]}

Light Absorption and Electronic Excited States

The journey of a photochemical reaction begins with a molecule, specifically a chromophore within the molecule, absorbing a photon.^[5] The photon's energy must match the energy difference between the molecule's ground electronic state (S_0) and one of its excited states.^[5] This absorption of ultraviolet (100-400 nm) or visible (400-750 nm) light elevates an electron to a higher energy orbital, creating an excited state molecule.^{[3][6]}

These excited states can be either singlet (S_n) or triplet (T_n) states, distinguished by the spin multiplicity of their electrons.^[5] In a singlet state, the electrons have opposite spins, whereas in a triplet state, their spins are parallel.^[5] The various pathways for the de-excitation of these states are visually summarized by the Jablonski diagram.

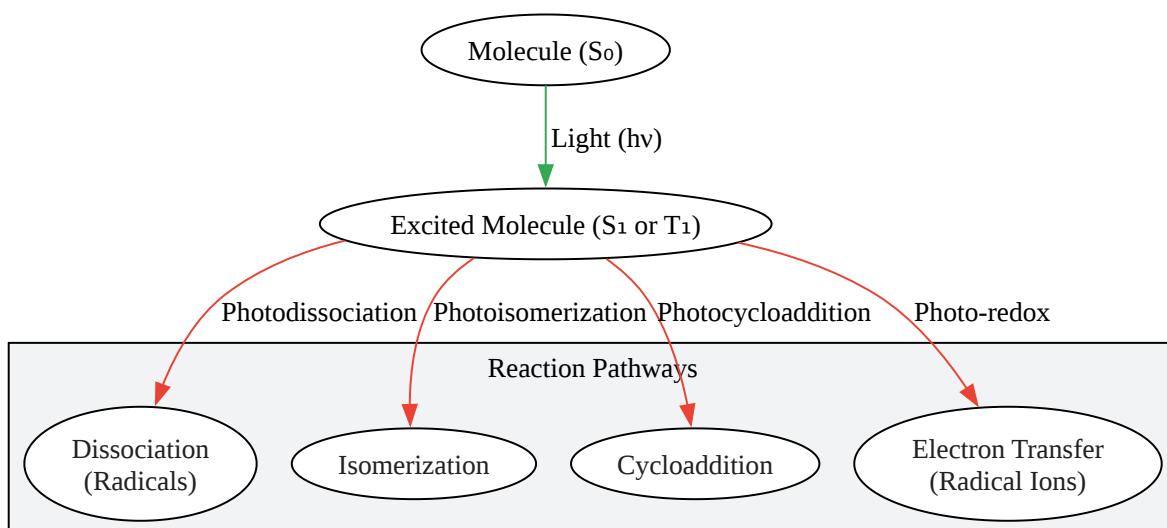
```
// Transitions S0 -> S2 [arrowhead=vee, color="#34A853", label=" Absorption (hv)", penwidth=2]; S1 -> S0 [arrowhead=vee, color="#4285F4", label=" Fluorescence (hv')", penwidth=2, constraint=false]; T1 -> S0 [arrowhead=vee, color="#FBBC05", label="
```

```
Phosphorescence (hv'")", penwidth=2, constraint=false]; S1 -> T1 [style=dashed, arrowhead=vee, color="#EA4335", label=" ISC"];  
  
// Invisible nodes for positioning node [style=invis, width=0]; p1 [group=g1]; p2 [group=g1]; S1 -> p1 [style=invis]; p1 -> T1 [style=invis]; T1 -> p2 [style=invis]; p2 -> S0 [style=invis];  
  
// Add labels for processes {rank=same; S0; T1; } {rank=same; S1; S2; } } Caption: Jablonski diagram illustrating electronic states and transitions.
```

The key de-excitation pathways include:

- Fluorescence: Rapid emission of a photon from a singlet excited state (e.g., S₁) back to the ground state (S₀).[\[6\]](#)
- Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).[\[7\]](#)[\[8\]](#)
- Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is crucial for forming the longer-lived triplet states.[\[7\]](#)[\[8\]](#)
- Phosphorescence: Slow emission of a photon from a triplet excited state (T₁) to the ground state (S₀).[\[6\]](#)
- Chemical Reaction: The excited state molecule undergoes a chemical transformation, which is the focus of photochemistry.[\[8\]](#)

Classification of Photochemical Reactions


Photochemical reactions are categorized based on the transformation that occurs. These processes can be divided into primary and secondary events. Primary processes occur directly from the initial excited state, while secondary processes involve intermediates formed from that state.[\[5\]](#)[\[7\]](#)[\[9\]](#)

Major Reaction Types

- Photodissociation: Light absorption leads to the cleavage of chemical bonds, often generating reactive radical intermediates.[\[1\]](#)[\[5\]](#)[\[10\]](#) A common example is the Norrish Type I

reaction, where the C-C bond adjacent to a carbonyl group breaks homolytically.[10]

- Photoisomerization: The light-induced conversion of a molecule from one isomer to another, such as the cis-trans isomerization of alkenes like stilbene.[1][5][6] This is fundamental to processes like vision, which involves the isomerization of retinal.[3]
- Photocycloaddition: The formation of a cyclic compound from two or more unsaturated molecules. The [2+2] photocycloaddition of alkenes to form cyclobutane derivatives is a classic example.[5][11]
- Photoinduced Electron Transfer (PET): An electron is transferred from an excited molecule (donor) to another molecule (acceptor), or vice-versa, creating radical ions.[5][8]
- Hydrogen Abstraction: An excited state molecule, such as a ketone, abstracts a hydrogen atom from another molecule or from another part of the same molecule (intramolecular). The Norrish Type II reaction is a prime example of intramolecular γ -hydrogen abstraction.[10]
- Photosensitization: A donor molecule (sensitizer) absorbs light, transitions to an excited state (often a triplet state via ISC), and then transfers its energy to an acceptor molecule.[8][10] This allows reactions to occur in acceptor molecules that do not efficiently absorb light themselves.[8]

[Click to download full resolution via product page](#)

Photochemical Kinetics and Quantum Yield

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). It is defined as the number of molecules undergoing a specific process divided by the number of photons absorbed by the system.^{[5][8][12]}

$$\Phi = (\text{Number of molecules reacted}) / (\text{Number of photons absorbed})$$

The primary quantum yield refers to the efficiency of the initial photochemical step, and the sum of the primary quantum yields for all possible de-excitation pathways (fluorescence, ISC, reaction, etc.) must equal one.^[7] The overall quantum yield considers the entire reaction sequence, including any secondary thermal reactions. In chain reactions, the overall quantum yield can be greater than 1.^[5] The rate of a photochemical reaction is dependent on the intensity of the incident light.^[1]

Quantitative Data for Selected Reactions

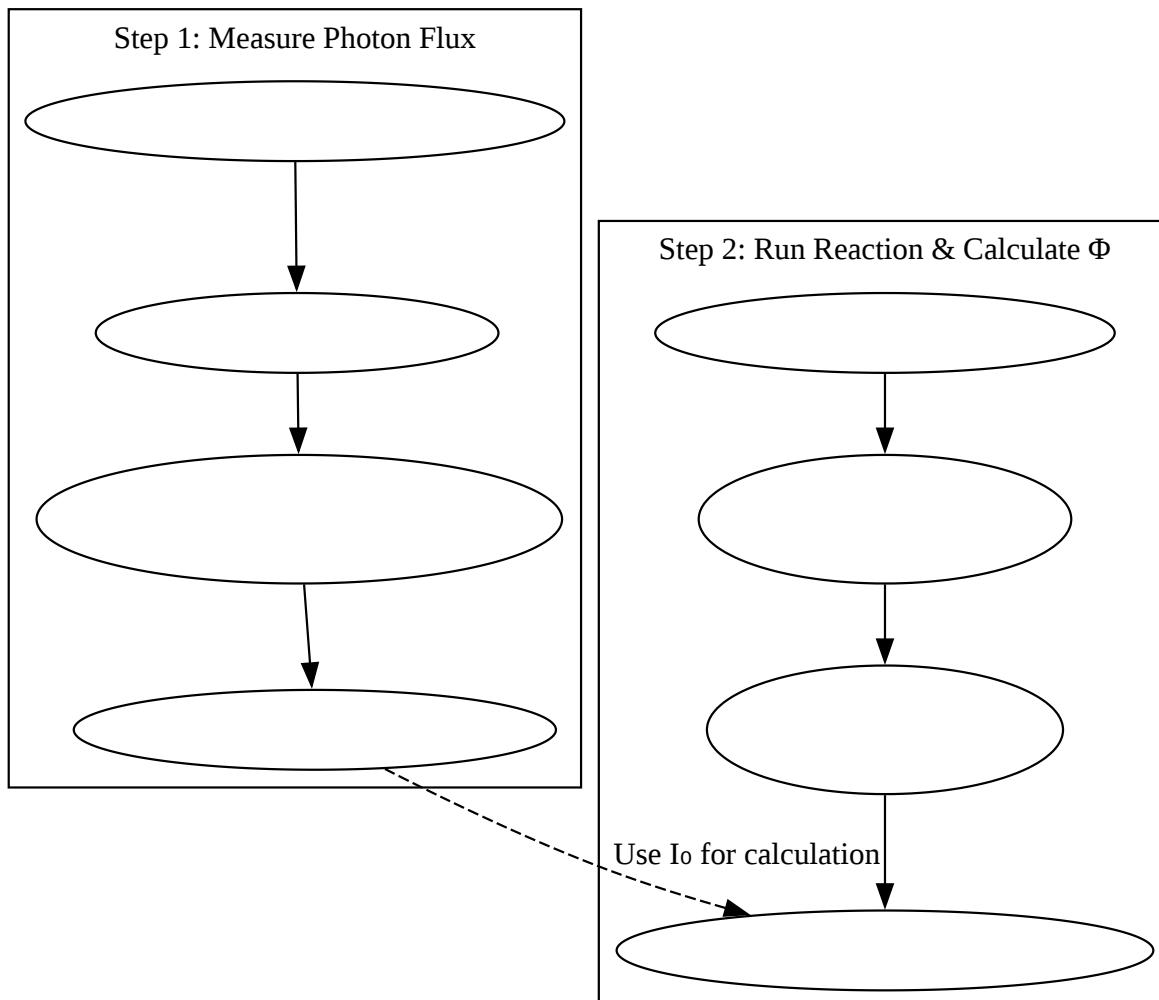
The following table summarizes quantum yields for representative photochemical reactions. This data is critical for predicting reaction efficiency and optimizing conditions in synthetic and industrial applications.

Reaction Type	Reactant	Wavelength (nm)	Product(s)	Quantum Yield (Φ)	Reference
Photodissociation	Acetone (gas phase)	254	CO, Ethane	~1.0	General Knowledge
Photoisomerization	trans-Stilbene to cis-Stilbene	313	cis-Stilbene	0.5	General Knowledge
Photodissociation	Atrazine	254	Dechlorinated Atrazine	0.033	[13]
Photosensitization	Benzophenone + Acrylonitrile	366	Cyclobutane adduct	0.85	General Knowledge
Gas Phase Actinometry	Uranyl Oxalate	254	Decomposition of Oxalate	0.57	General Knowledge

Experimental Protocols in Photochemistry

Studying photochemical reactions requires specialized equipment and techniques to control light delivery and detect transient species.[\[5\]](#)

Light Sources and Reactors


A typical experimental setup includes a light source, filters to select the desired wavelength, and a reactor vessel made of a material transparent to that wavelength (e.g., quartz for UV light).[\[3\]](#)[\[6\]](#) Common light sources include high-pressure mercury lamps, which provide specific emission lines, and lasers, which offer high-intensity, monochromatic light.[\[3\]](#)[\[14\]](#) For scalability, continuous-flow reactors are increasingly used as they offer better light penetration and temperature control compared to batch reactors.[\[3\]](#)

Protocol for Determining Quantum Yield

Determining the quantum yield is a fundamental experiment in photochemistry. It involves measuring the rate of product formation and the flux of photons entering the sample.

Methodology: Chemical Actinometry

- **Actinometer Selection:** Choose a chemical actinometer, which is a compound with a well-characterized photochemical reaction and a known quantum yield. A common example for UV applications is the potassium ferrioxalate system.
- **Photon Flux Measurement:**
 - Prepare a solution of the actinometer and place it in the photoreactor under the exact same geometry and conditions as the planned experiment.
 - Irradiate the actinometer solution for a specific time.
 - Analyze the amount of chemical change in the actinometer solution, typically using UV-Vis spectroscopy to measure the concentration of the photoproduct.
 - Using the known quantum yield of the actinometer, calculate the photon flux (photons per second) of the light source.[12][15]
- **Sample Irradiation:**
 - Replace the actinometer solution with the sample of interest.
 - Irradiate the sample for a known period, ensuring that the light absorption is not total (ideally <10%) to maintain a uniform light intensity throughout the solution.
- **Product Quantification:**
 - After irradiation, determine the concentration of the product formed. This is often achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with UV-Vis or Mass Spectrometry detectors.[16]
- **Calculation:** Calculate the quantum yield of the reaction using the measured rate of product formation and the previously determined photon flux.

[Click to download full resolution via product page](#)

Time-Resolved Spectroscopy

To study the short-lived excited states and reaction intermediates, time-resolved techniques are essential.^[5]

- **Laser Flash Photolysis:** This is a powerful pump-probe technique. A short, intense laser pulse (the "pump") excites the sample. A second, weaker light beam (the "probe") is passed through the sample at varying time delays after the pump pulse. By measuring the

absorption of the probe beam, the formation and decay of transient species (like excited states and radicals) can be monitored on timescales from picoseconds to milliseconds.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photochemical Reactions: Definition, Examples & Mechanism [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Photochemistry - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. fiveable.me [fiveable.me]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Photochemical Reactions → Term [lifestyle.sustainability-directory.com]
- 9. scribd.com [scribd.com]
- 10. fiveable.me [fiveable.me]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Techniques in Photochemistry | Mind Map - EdrawMind [edrawmind.com]
- 15. Photochemistry: Principles, Applications, and Techniques [tutoring-blog.co.uk]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Mechanism of action in photochemical reactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329599#mechanism-of-action-in-photochemical-reactions\]](https://www.benchchem.com/product/b1329599#mechanism-of-action-in-photochemical-reactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com